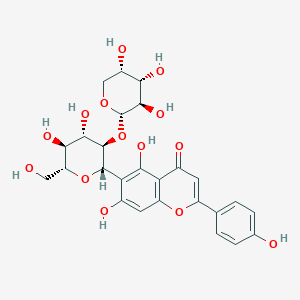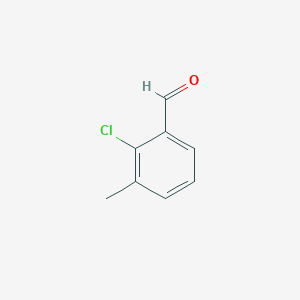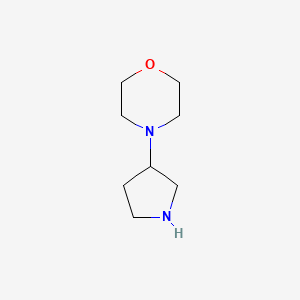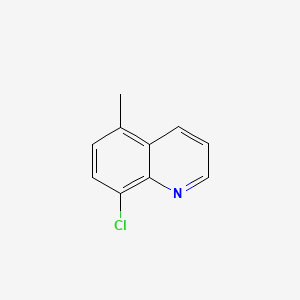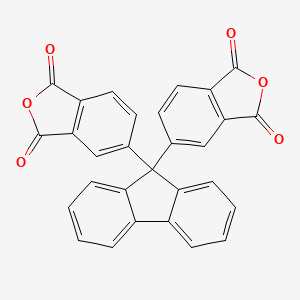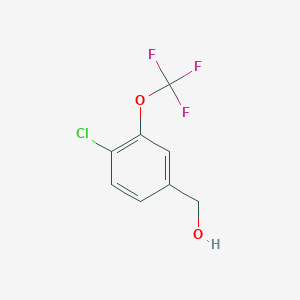
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Vue d'ensemble
Description
Synthesis Analysis
A paper titled “Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice” discusses the synthesis of a series of derivatives of a similar compound . The derivatives were synthesized and characterized by physical and spectral methods .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Enantioselective Catalysis : (1R,3S,4S)-2-Azanorbornyl-3-methanol, derived from (R)-1-phenylethylamine, was used as a catalyst for the enantioselective epoxidation of α,β-enones, showcasing its role in producing epoxides with good yields and high enantioselectivities at room temperature (Jun Lu et al., 2008).
- Palladium Nanoparticles : Palladium nanoparticles stabilized by 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one were efficient in catalyzing Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, demonstrating the compound's utility in facilitating recoverable catalysts for organic transformations (M. Moreno-Mañas et al., 2001).
Environmental Chemistry
- Atmospheric Chemistry and Interaction : A study on methanol (CH3OH) and carbon tetrachloride (CCl4) interactions at the molecular level showed the competition between hydrogen bond and halogen bond in a [CH3OH-CCl4] complex. This research helps understand the specific interactions and potential atmospheric chemical activities influencing aerosol formation and CCl4 deposition, highlighting the relevance of studying such chemical interactions for environmental implications (D. Pal et al., 2020).
Chemistry of Materials and Reaction Mechanisms
- X-ray Structure and Conformational Studies : Tris(2-(dimethylamino)phenyl)methanol and its derivatives have been studied for their structural properties and the roles of anions and hydrogen bond in the formation of stable salts, contributing to the understanding of molecular interactions and design in material science (Junkai Zhang et al., 2015).
- Aryl Cations from Aromatic Halides : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole provided insights into reductive dehalogenation and the generation of aryl cations, which add to pi nucleophiles. This has implications for understanding the mechanisms of aromatic substitutions and the development of new synthetic pathways (S. Protti et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFVCOVRKUVQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590652 | |
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
886500-89-6 | |
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
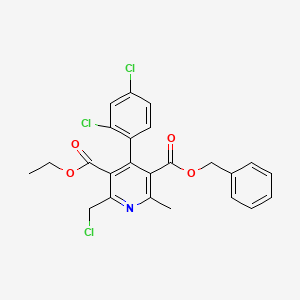
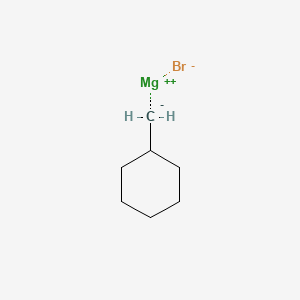
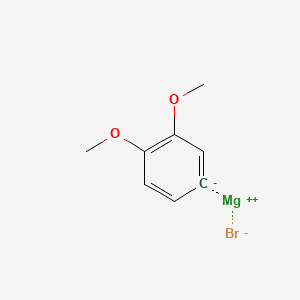
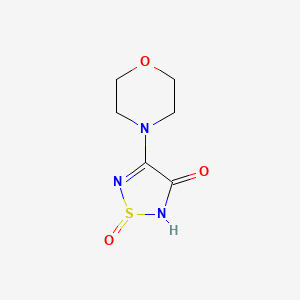
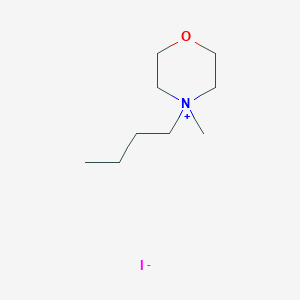

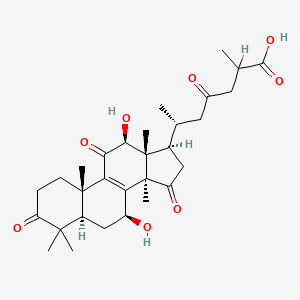
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
